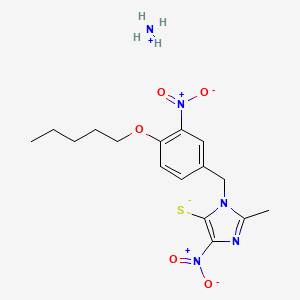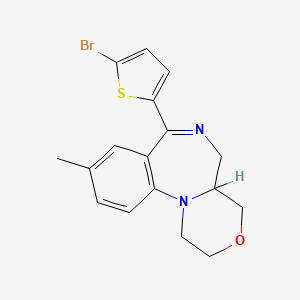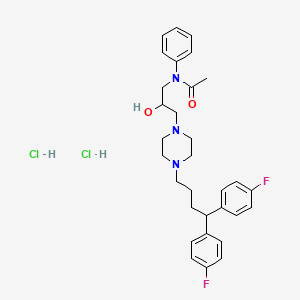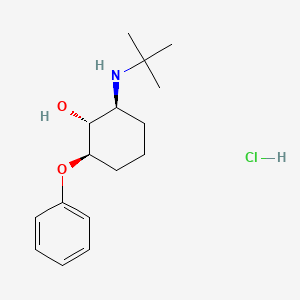
Cyclohexanol, 2-((1,1-dimethylethyl)amino)-6-phenoxy-, hydrochloride, (1-alpha,2-beta,6-beta)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanol, 2-((1,1-dimethylethyl)amino)-6-phenoxy-, hydrochloride, (1-alpha,2-beta,6-beta)- is a complex organic compound that belongs to the class of cyclohexanols. This compound is characterized by the presence of a cyclohexanol ring substituted with a phenoxy group and a tert-butylamino group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s solubility in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol, 2-((1,1-dimethylethyl)amino)-6-phenoxy-, hydrochloride, (1-alpha,2-beta,6-beta)- typically involves multi-step organic reactions. The process may start with the preparation of the cyclohexanol ring, followed by the introduction of the phenoxy group through nucleophilic substitution reactions. The tert-butylamino group can be introduced via amination reactions. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexanol, 2-((1,1-dimethylethyl)amino)-6-phenoxy-, hydrochloride, (1-alpha,2-beta,6-beta)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexanol ring can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the phenoxy or tert-butylamino groups.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone or cyclohexanoic acid, while substitution reactions may produce various substituted cyclohexanol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: May be used in studies involving enzyme interactions or as a ligand in binding assays.
Industry: Could be used in the production of specialty chemicals or as a component in formulations.
Wirkmechanismus
The mechanism of action of Cyclohexanol, 2-((1,1-dimethylethyl)amino)-6-phenoxy-, hydrochloride, (1-alpha,2-beta,6-beta)- would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting various biochemical pathways. Detailed studies would be required to elucidate the exact mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanol derivatives: Compounds with similar cyclohexanol structures but different substituents.
Phenoxy compounds: Compounds containing the phenoxy group with various other functional groups.
Amino alcohols: Compounds with both amino and hydroxyl groups.
Uniqueness
The uniqueness of Cyclohexanol, 2-((1,1-dimethylethyl)amino)-6-phenoxy-, hydrochloride, (1-alpha,2-beta,6-beta)- lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
108692-71-3 |
|---|---|
Molekularformel |
C16H26ClNO2 |
Molekulargewicht |
299.83 g/mol |
IUPAC-Name |
(1R,2S,6R)-2-(tert-butylamino)-6-phenoxycyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C16H25NO2.ClH/c1-16(2,3)17-13-10-7-11-14(15(13)18)19-12-8-5-4-6-9-12;/h4-6,8-9,13-15,17-18H,7,10-11H2,1-3H3;1H/t13-,14+,15+;/m0./s1 |
InChI-Schlüssel |
YWOWDMLXJDRRBN-ONAKXNSWSA-N |
Isomerische SMILES |
CC(C)(C)N[C@H]1CCC[C@H]([C@@H]1O)OC2=CC=CC=C2.Cl |
Kanonische SMILES |
CC(C)(C)NC1CCCC(C1O)OC2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


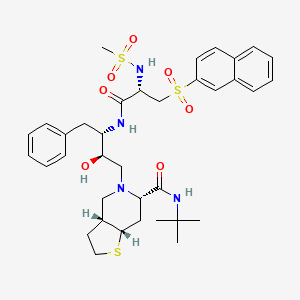
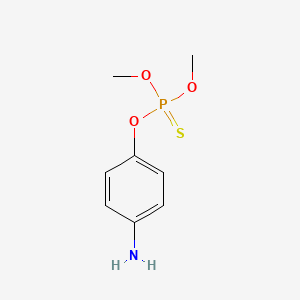


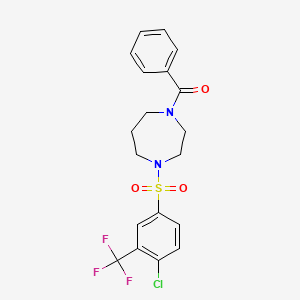

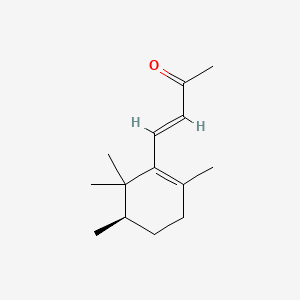
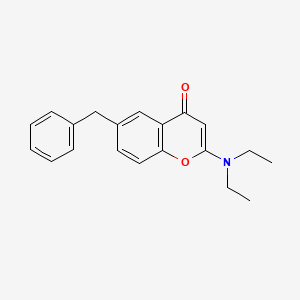
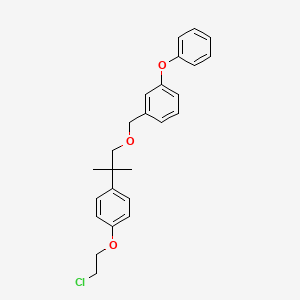
![(2-isopropylthiazol-5-yl)methyl N-[(1S,2S,4S)-1-benzyl-2-hydroxy-4-[[(2S)-2-[[(2-isopropylthiazol-4-yl)methyl-methyl-carbamoyl]amino]-3-methyl-butanoyl]amino]-5-phenyl-pentyl]carbamate](/img/structure/B12758608.png)
